(R)-2-Azetidin-2-yl-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-azetidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFHIPYFJSPKX-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312109 | |
| Record name | 2-Azetidineethanol, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965314-52-6 | |
| Record name | 2-Azetidineethanol, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965314-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidineethanol, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Strategic Approaches to R 2 Azetidin 2 Yl Ethanol
Key Disconnections for the Azetidine (B1206935) Ring System
Retrosynthetic analysis of the azetidine core reveals several fundamental bond disconnections that form the basis of most synthetic routes. The most prevalent strategies hinge on the formation of a critical carbon-nitrogen (C–N) or carbon-carbon (C–C) bond in the final ring-closing step. clockss.org Additionally, more contemporary methods, including cycloaddition reactions and ring expansions, provide powerful alternative pathways to the azetidine skeleton. nih.govresearchgate.net
The main retrosynthetic strategies are outlined below:
Intramolecular C–N Bond Formation: This classical and widely used approach involves the cyclization of a linear precursor through a 4-exo-tet cyclization. nih.gov The disconnection is made between the ring nitrogen and the C4 carbon, pointing to precursors such as γ-aminoalcohols or γ-haloamines. clockss.org For the synthesis of (R)-2-Azetidin-2-yl-ethanol, this strategy would necessitate a chiral 4-amino-1,2-diol derivative as a key intermediate, where the stereocenter at the eventual C2 position is established early in the sequence. The ring closure is typically induced by activating the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by intramolecular nucleophilic substitution. clockss.orgarkat-usa.org
Intramolecular C–C Bond Formation: While less common, forming the C2–C3 bond via intramolecular cyclization is an effective strategy, particularly when the nitrogen substituent is incompatible with nucleophilic displacement conditions. clockss.org For example, the cyclization of an N-(ω-chloroethyl)glycine derivative using a strong base like lithium diisopropylamide (LDA) can yield an N-protected azetidine-2-carboxylic acid, which serves as a valuable precursor to the target alcohol. clockss.org
[2+2] Cycloaddition: This convergent approach constructs the four-membered ring in a single step from two components. A notable example is the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) and an imine to generate a β-lactam (azetidin-2-one). acs.orgtudublin.ie The resulting β-lactam can be subsequently reduced to the desired azetidine. rsc.org Another powerful method is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.net The primary challenge in these methods is achieving high stereocontrol over the newly formed stereocenters.
Ring Expansion: This strategy involves the one-carbon homologation of a smaller, three-membered aziridine (B145994) ring. The insertion of a carbene into an aziridine can be a potent method for accessing chiral azetidines. chemrxiv.orgnih.gov This approach could theoretically be applied by reacting a suitably N-protected 2-formylaziridine with a carbene source to expand the ring and form the azetidine structure. nih.gov
A summary of these key disconnection strategies is provided in the interactive table below.
Table 1: Key Retrosynthetic Disconnections for the Azetidine Ring
| Disconnection Strategy | Key Bond Formed | Typical Precursors | References |
|---|---|---|---|
| Intramolecular Cyclization | C4–N | γ-Haloamines, Activated γ-aminoalcohols | clockss.orgnih.govarkat-usa.org |
| Intramolecular Cyclization | C2–C3 | N-(ω-haloalkyl) amino acid derivatives | clockss.org |
| [2+2] Cycloaddition | C2–C3 and C4–N | Imines and Alkenes or Ketenes | acs.orgtudublin.ieresearchgate.net |
Challenges in Stereoselective Synthesis of Chiral Azetidines
The preparation of chiral azetidines in enantiopure form is a formidable task, largely due to the high ring strain of the four-membered heterocycle, which can promote side reactions, and the inherent difficulty in controlling stereochemistry during synthesis. chemrxiv.orguni-muenchen.de
A significant obstacle is the establishment of defined stereocenters with high selectivity. nih.gov
In Cycloaddition Reactions: Although synthetically efficient, [2+2] cycloadditions often struggle with poor regio- and stereoselectivity. nih.gov The Staudinger reaction, for instance, frequently yields a mixture of cis and trans diastereomers, which necessitates either challenging separation or the use of carefully designed chiral auxiliaries and optimized reaction conditions to favor a single isomer. tudublin.ie
In Ring Expansions: Rearrangements such as the nih.govchemrxiv.org-Stevens rearrangement, which can occur during ring expansion protocols, often proceed through radical intermediates. chemrxiv.orgnih.gov Achieving stereocontrol in such reactions is exceptionally difficult, and competing pathways like cheletropic extrusion can lower the yield of the desired product. chemrxiv.org Overcoming these challenges often requires highly specialized catalytic systems, such as engineered enzymes (e.g., cytochrome P450 variants), which can create a chiral environment that directs the reaction pathway and enforces stereocontrol. chemrxiv.orgnih.gov
In Intramolecular Cyclizations: Base-mediated intramolecular ring closures are known to sometimes proceed with low diastereoselectivity, affording isomeric mixtures. acs.org Moreover, synthetic routes that proceed through an intermediate aziridinium (B1262131) ion can yield regioisomeric mixtures if the subsequent ring-opening by a nucleophile is not highly selective. arkat-usa.org
α-Functionalization of the Azetidine Ring: An alternative strategy involves the introduction of a substituent at the C2 position of a pre-formed azetidine scaffold, often via α-lithiation followed by quenching with an electrophile. uni-muenchen.de A key challenge in this approach is controlling the stereochemistry of the newly formed C2 center, which is highly dependent on the nature of the nitrogen protecting group and its ability to direct the incoming electrophile. uni-muenchen.de
The interactive table below summarizes the main challenges and potential solutions in the stereoselective synthesis of azetidines.
Table 2: Challenges in Stereoselective Azetidine Synthesis
| Synthetic Strategy | Stereochemical Challenge | Potential Solution | References |
|---|---|---|---|
| [2+2] Cycloaddition | Controlling diastereoselectivity (cis/trans) and enantioselectivity. | Use of chiral auxiliaries on the imine or ketene; chiral Lewis acid catalysis. | nih.govtudublin.ie |
| Ring Expansion | Lack of stereocontrol over radical intermediates in rearrangement reactions. | Biocatalysis with engineered enzymes to create a highly selective chiral environment. | chemrxiv.orgnih.gov |
| Intramolecular Cyclization | Low diastereoselectivity; formation of regioisomers via aziridinium intermediates. | Strategic choice of substrates, directing groups, and reaction conditions. | arkat-usa.orgacs.org |
Precursor Identification and Design Considerations
The successful synthesis of this compound hinges on the judicious selection of a chiral precursor that either contains the necessary stereocenter or facilitates its creation with high stereoselectivity.
A highly logical and widely employed precursor for synthesizing 2-substituted azetidines is azetidine-2-carboxylic acid . chemrxiv.org Specifically, the (R)-enantiomer of this acid is an ideal and direct precursor to the target molecule. The synthetic route from this precursor involves the straightforward reduction of the carboxylic acid group to a primary alcohol. This transformation is readily accomplished using standard reducing agents such as borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).
The retrosynthetic connection is direct: this compound <== [Reduction] <== (R)-Azetidine-2-carboxylic acid
The synthesis of the pivotal (R)-azetidine-2-carboxylic acid precursor can be achieved through several established methods:
From the Chiral Pool: A common approach is to begin with readily available and inexpensive chiral molecules. For example, natural amino acids like L-aspartic acid can be transformed through multi-step sequences to furnish the chiral azetidine ring. clockss.org
Asymmetric Synthesis: An imino-aldol reaction between an ester enolate and a chiral N-sulfinyl imine can generate a chiral β-amino ester with excellent diastereoselectivity. rsc.org This key intermediate can then be reduced and cyclized to afford the desired enantiopure N-protected azetidine. rsc.org
From γ-Amino Alcohols: Chiral β-amino alcohols can be converted into the corresponding γ-chloroamines, which subsequently undergo intramolecular cyclization to form the azetidine ring. arkat-usa.org The stereochemical integrity is maintained throughout the sequence.
The choice of precursor is a critical design consideration, influenced by factors such as the availability of starting materials, the desired scale of the synthesis, and the stringent requirement for high enantiomeric purity. Routes that commence from (R)-azetidine-2-carboxylic acid are often favored due to their directness and efficiency. clockss.orgchemrxiv.org
The table below details potential precursors and the key synthetic steps needed to convert them into this compound.
Table 3: Precursor Design for this compound
| Precursor | Key Transformation(s) to Target | References |
|---|---|---|
| (R)-N-Boc-azetidine-2-carboxylic acid | Reduction of the carboxylic acid to a primary alcohol. | clockss.orgchemrxiv.org |
| Chiral N-sulfinyl aldimine | Imino-aldol reaction with an ester enolate, followed by reduction and intramolecular cyclization. | rsc.org |
| Chiral β-amino alcohol | Conversion to a γ-haloamine intermediate, followed by intramolecular SN2 cyclization. | arkat-usa.org |
Synthetic Methodologies for R 2 Azetidin 2 Yl Ethanol
Enantioselective Synthesis Routes
Enantioselective routes aim to directly produce the desired (R)-enantiomer from achiral or prochiral starting materials, often employing chiral catalysts or reagents to induce asymmetry in the ring-forming step.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of optically active 2-substituted azetidines.
One prominent approach involves the use of chiral amines, such as (S)-1-phenylethylamine, which serves as both a source of nitrogen for the heterocycle and a chiral directing group. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved with high stereocontrol. The chiral N-substituent directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-substituted azetidine (B1206935).
Oxazolidinones, popularized by David Evans, represent another powerful class of chiral auxiliaries. In a potential synthesis, an oxazolidinone auxiliary could be acylated with a substrate that is then elaborated to form the azetidine ring. The stereodirecting power of the oxazolidinone would control the stereochemistry during key bond-forming reactions.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Typical Application |
|---|---|---|
| (S)-1-Phenylethylamine | Diastereoselective Alkylation | Synthesis of α-substituted azetidines |
| Evans Oxazolidinones | Aldol (B89426) Reactions, Alkylations | Asymmetric synthesis of carboxylic acid derivatives |
| Camphorsultam | Diels-Alder, Alkylations | Stereoselective C-C bond formation |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. This has been applied to the formation of the azetidine ring through various catalytic systems.
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. Proline and its derivatives are common organocatalysts used in reactions like asymmetric Michael additions and aldol reactions, which can be key steps in the synthesis of functionalized heterocyclic compounds. For the synthesis of the azetidine core, organocatalytic methods could involve tandem reactions where an iminium-enamine activation sequence leads to the formation of the four-membered ring. For example, a domino aza-Michael/aldol reaction could construct the azetidine skeleton with control over the newly formed stereocenters.
Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, including the formation of azetidine rings.
Cu(I)-Catalyzed Reactions: Copper(I) catalysts, in combination with chiral bisphosphine ligands, have been successfully used for the enantioselective difunctionalization of azetines. This method allows for the installation of two functional groups across the double bond of the azetine with concomitant formation of two stereogenic centers, providing access to chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivity. Another approach involves the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can generate polycyclic structures containing a chiral azetidine moiety.
Pd-Catalyzed Reactions: Palladium catalysts are well-known for their ability to facilitate C-N bond formation. Intramolecular cyclization of allylic amines via Pd-catalyzed reactions can be rendered asymmetric through the use of chiral ligands. This strategy involves the formation of a π-allyl palladium complex, followed by an intramolecular nucleophilic attack by the nitrogen atom to close the four-membered ring.
Rhodium-Catalyzed Reactions: Rhodium catalysts have also been explored for the synthesis of azetidines, although examples are less common. Rh(I)-catalyzed oxygenative [2+2] cycloadditions have been reported for the synthesis of 2-azetidinones (β-lactams), which can subsequently be reduced to the corresponding azetidines.
Table 2: Transition Metal Catalysts in Asymmetric Azetidine Synthesis
| Metal Catalyst | Chiral Ligand Example | Reaction Type | Product Type | Ref. |
|---|---|---|---|---|
| Cu(I) | (S,S)-Ph-BPE | Boryl Allylation of Azetines | 2,3-Disubstituted Azetidines | |
| Pd(0) | (R)-BINAP | Intramolecular Amination | Substituted Azetidines |
Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral azetidines, biocatalytic methods represent a green and efficient alternative. A novel approach utilizes engineered "carbene transferase" enzymes, derived from cytochrome P450, to catalyze the enantioselective one-carbon ring expansion of aziridines. This method can produce azetidines with exceptional stereocontrol (e.g., 99:1 enantiomeric ratio) by mediating a formal-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate.
Alternatively, kinetic resolution of a racemic mixture of 2-azetidinyl ethanol (B145695) or a precursor could be achieved using enzymes like lipases. Another potential biocatalytic route is the asymmetric reduction of a suitable ketone precursor, such as 2-acetylazetidine, using ketoreductases to furnish the desired (R)-alcohol enantioselectively.
Asymmetric Catalysis in Azetidine Ring Formation.
Diastereoselective Synthesis Methods
Diastereoselective methods establish the desired stereochemistry at the C2 position by using a pre-existing chiral center within the substrate to influence the formation of the new stereocenter. The source of chirality is often a starting material derived from the chiral pool, such as an amino acid or a chiral amine.
A well-documented diastereoselective approach is the α-alkylation of N-chiral azetidine derivatives. For example, starting with commercially available (S)-1-(4-methoxyphenyl)ethylamine, one can synthesize diastereomerically pure N-((S)-1'-arylethyl)azetidine-2-carbonitrile. The formation of an N-borane complex of this substrate followed by treatment with a strong base like lithium diisopropylamide (LDA) and an electrophile leads to highly diastereoselective alkylation at the C2 position. The chiral group on the nitrogen atom effectively shields one face of the molecule, directing the incoming electrophile to the opposite face. The subsequent removal of the chiral N-substituent provides the optically active 2-substituted azetidine.
Another strategy involves the cyclization of chiral precursors. A general two-step method for synthesizing alkaloid-type azetidines starts from chiral N-substituted benzylamines and substituted oxiranes. The inherent chirality of the starting materials directs the regio- and diastereoselective ring closure, allowing for the formation of the strained four-membered ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring under kinetically controlled conditions.
Table 3: Comparison of Diastereoselective Synthesis Strategies
| Strategy | Source of Chirality | Key Transformation | Diastereomeric Ratio (dr) |
|---|---|---|---|
| α-Alkylation | (S)-1-Arylethylamine on Nitrogen | Directed deprotonation-alkylation | Often >95:5 |
Stereocontrol via Chiral Starting Materials (e.g., β-amino alcohols)
One of the most effective strategies to obtain an enantiopure product is to begin with a readily available chiral precursor. The chirality from the starting material is transferred to the final product, establishing the desired absolute stereochemistry. β-amino alcohols are particularly useful chiral building blocks for this purpose. mdpi.com
The synthesis can commence from a chiral β-amino alcohol where the stereocenter that will become C2 of the azetidine ring is already set. For instance, a multi-step sequence can be employed starting from an enantiomerically pure β-amino alcohol. This process may involve copper-catalyzed N-arylation, followed by N-cyanomethylation, and finally a one-pot mesylation and base-induced ring closure to yield the azetidine. organic-chemistry.org Similarly, ynamides derived from commercially available amino acid-derived amino alcohols can undergo radical cyclization to produce chiral non-racemic azetidines. nih.gov The inherent stereochemistry of the amino alcohol dictates the final configuration of the azetidine product.
The internal Mitsunobu reaction of enantiomerically pure β-amino alcohols can produce chiral aziridines, which can then be elaborated into other chiral molecules. nih.gov While this example leads to aziridines, the principle of transferring chirality from a β-amino alcohol precursor is a cornerstone of asymmetric synthesis applicable to azetidines.
Substrate-Controlled Diastereoselection
In reactions that create a new stereocenter, existing chiral centers within the substrate can influence the stereochemical outcome, a phenomenon known as substrate-controlled diastereoselection. This strategy is crucial for establishing the relative stereochemistry between substituents on the azetidine ring.
For example, in the synthesis of 2-arylazetidines, a general and scalable two-step method from simple building blocks demonstrates excellent regio- and diastereoselectivity. acs.org Under kinetically controlled conditions, the reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. The stereochemical information embedded in the acyclic precursor guides the cyclization to preferentially form one diastereomer over the other. acs.org The stereoselectivity of the Staudinger ketene-imine cycloaddition is also highly dependent on the substituents of both the ketene (B1206846) and the imine, which affects the energetics of the reaction intermediates and transition states. researchgate.netorganic-chemistry.org
Classical Cyclization Reactions for Azetidine Ring Closure
The formation of the azetidine ring itself is most commonly achieved through intramolecular cyclization, where a linear precursor is induced to form the four-membered heterocycle.
Intramolecular Nucleophilic Substitution (e.g., from γ-haloamines, 1,3-amino alcohols)
The most traditional and widely used method for constructing the azetidine ring is through intramolecular nucleophilic substitution. chemrxiv.org This reaction involves an amine nitrogen atom attacking an electrophilic carbon atom three carbons away (the γ-position), displacing a suitable leaving group.
This can be achieved from a γ-haloamine, where the nitrogen nucleophile displaces a halide ion. A more common and versatile approach starts with 1,3-amino alcohols. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base deprotonates the amine, which then acts as a nucleophile to close the ring. organic-chemistry.orgu-tokyo.ac.jp This method has been successfully applied to the synthesis of functionalized azetidines protected with a p-methoxyphenyl group. organic-chemistry.org
| Precursor Type | Leaving Group (LG) | General Reaction |
| γ-Haloamine | Halogen (Cl, Br, I) | Base-mediated cyclization |
| 1,3-Amino alcohol | Sulfonate Ester (OMs, OTs) | Two steps: 1. Activation of OH, 2. Base-mediated cyclization |
[2+2] Cycloaddition Approaches (e.g., Photocycloadditions, Ketene-Imine Cycloaddition)
[2+2] cycloaddition reactions provide a powerful and direct route to four-membered rings by combining two unsaturated molecules. rsc.org
Photocycloadditions (Aza Paternò-Büchi Reaction): The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. nih.govresearchgate.net This method is one of the most efficient ways to assemble functionalized azetidines, often in a single step with high selectivity. nih.gov Historically, this reaction required UV light and was limited to specific types of imines. researchgate.net However, recent advances have enabled this transformation using visible light and a photocatalyst, making the process milder and more broadly applicable. chemrxiv.orgrsc.orgnih.gov In these reactions, an iridium-based photocatalyst can activate an oxime precursor via triplet energy transfer, which then undergoes cycloaddition with an alkene. rsc.orgnih.gov
Ketene-Imine Cycloaddition (Staudinger Synthesis): The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine to produce a β-lactam (an azetidin-2-one). researchgate.netmdpi.com This reaction is mechanistically complex but synthetically valuable. It proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgmdpi.com The resulting β-lactam can then be chemically reduced to afford the corresponding azetidine. magtech.com.cn
| Cycloaddition Type | Reactants | Primary Product |
| Aza Paternò-Büchi | Imine + Alkene | Azetidine |
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) |
C-H Activation Strategies
Modern synthetic chemistry has seen the rise of C-H activation, which allows for the formation of C-N bonds from otherwise unreactive C-H bonds. This strategy offers a highly efficient and atom-economical route to azetidines. rsc.org
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position is a prominent example. organic-chemistry.orgacs.org In this process, a directing group, such as a picolinamide (B142947) attached to the amine nitrogen, positions a palladium catalyst in proximity to a specific C-H bond. The catalyst then mediates the cleavage of the C-H bond and the formation of the new C-N bond to close the azetidine ring. rsc.org This method is notable for its ability to functionalize even C-H bonds of methyl groups. acs.org
Strategies Involving Ring Contraction and Expansion
Alternative approaches to azetidine synthesis involve chemically transforming other cyclic structures. These methods can provide access to complex azetidines that are difficult to prepare by other means. magtech.com.cn
Ring Contraction: Azetidines can be synthesized by the ring contraction of larger, five-membered rings. For example, N-sulfonylazetidines can be formed via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by an intramolecular Sₙ2 reaction that expels the bromide ion and contracts the five-membered ring to a four-membered one. rsc.org
Ring Expansion: Conversely, the ring expansion of smaller, three-membered rings like aziridines can also yield azetidines. magtech.com.cnnih.gov These reactions often involve the insertion of a one-carbon unit into the aziridine (B145994) ring. For example, reaction of N-sulfonyl aziridines with diazomethane (B1218177) derivatives in the presence of a Lewis acid can lead to the formation of N-sulfonyl azetidines.
Ring Expansion from Aziridines
The expansion of a three-membered aziridine ring into a four-membered azetidine is a powerful strategy for synthesizing this class of compounds. This approach leverages the inherent ring strain of aziridines to drive the formation of the azetidine core. osaka-u.ac.jp Various reagents and catalytic systems have been developed to facilitate this one-carbon ring expansion.
One notable method involves the palladium-catalyzed carbonylative ring expansion of vinylaziridines. In this reaction, vinylaziridines react with carbon monoxide in the presence of a palladium catalyst to produce β-lactams (azetidin-2-ones). osaka-u.ac.jp These β-lactam intermediates can then be selectively reduced to afford the corresponding 2-substituted azetidines. The chirality of the starting vinylaziridine can often be transferred to the final product with high fidelity. osaka-u.ac.jp
Another approach utilizes the reaction of 3-alkylaziridine-2-carboxylic acids with reagents like oxalyl chloride to induce a stereospecific ring expansion, yielding 2-azetidinones. nrochemistry.com This transformation is notable for its high yields and diastereoselectivity. Subsequent reduction of the ketone and carboxylic acid functionalities would lead to the target (R)-2-Azetidin-2-yl-ethanol.
| Method | Starting Material | Key Reagents | Intermediate | Reference |
| Carbonylative Ring Expansion | Vinylaziridines | CO, Palladium Catalyst | β-Lactam (Azetidin-2-one) | osaka-u.ac.jp |
| Acylative Ring Expansion | Aziridine-2-carboxylic acids | Oxalyl Chloride | 2-Azetidinone | nrochemistry.com |
Ring Contraction from Larger Heterocycles
An alternative to building up from smaller rings is the contraction of larger, five-membered heterocycles, such as pyrrolidinones. magtech.com.cn This synthetic route offers a distinct pathway to the azetidine core, often starting from more readily available materials.
A robust method for this transformation involves a nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This reaction proceeds via a proposed mechanism involving nucleophilic attack on the amide carbonyl, cleavage of the N-C(O) bond, and subsequent intramolecular cyclization via an SN2 mechanism to form the azetidine ring. rsc.org The process is typically promoted by a base, such as potassium carbonate, and can incorporate a variety of nucleophiles. nih.govorganic-chemistry.org The resulting α-carbonylated N-sulfonylazetidines are versatile intermediates that can be further modified; for instance, reduction of the carbonyl group would yield the desired ethanol side chain. rsc.org
Another important class of ring contraction reactions is the Wolff rearrangement of cyclic α-diazoketones. wikipedia.orgchem-station.com This reaction proceeds through a ketene intermediate, which can be trapped by nucleophiles. organic-chemistry.org When applied to a cyclic α-diazoketone derived from a pyrrolidine, the Wolff rearrangement results in a ring-contracted azetidine carboxylic acid derivative, providing another synthetic entry to the target scaffold. wikipedia.orgchem-station.com Similarly, the Favorskii rearrangement of cyclic α-halo ketones in the presence of a base is a well-established method for ring contraction, which could be applied to a suitably substituted pyrrolidinone to yield an azetidine-carboxylic acid derivative. wikipedia.orgadichemistry.com
Resolution Techniques for Enantiomeric Enrichment
Achieving the specific (R)-enantiomer of 2-Azetidin-2-yl-ethanol requires either an asymmetric synthesis or the resolution of a racemic mixture. Resolution techniques are critical for separating enantiomers to obtain the optically pure compound.
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.
One prominent strategy is enzymatic kinetic resolution . Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine. For example, a racemic mixture of 2-azetidinyl-ethanol could be subjected to acylation by a lipase (B570770) in the presence of an acyl donor. The enzyme would preferentially acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted and thus enantioenriched. This approach is widely used for its high selectivity and environmentally benign reaction conditions.
Another powerful method is catalytic kinetic resolution using chiral metal complexes or organocatalysts. For instance, chiral phosphoric acids have been used to catalyze the parallel kinetic resolution of racemic aziridines via hydrolytic ring-opening, yielding enantioenriched β-amino alcohols. rsc.orgnih.gov This principle can be extended to other heterocyclic systems. Similarly, the use of a chiral base, such as (-)-sparteine, in conjunction with an organolithium reagent, has been shown to effectively resolve racemic N-Boc protected piperidines through enantioselective deprotonation, demonstrating a viable strategy for N-heterocycles.
| Resolution Type | Substrate Type | Catalyst/Reagent | Principle |
| Enzymatic KR | Racemic Alcohols/Amines | Lipase (e.g., Pseudomonas fluorescens) | Enantioselective acylation of one enantiomer. |
| Parallel KR | Racemic Aziridines | Chiral Phosphoric Acid | Regiodivergent ring-opening of each enantiomer. rsc.orgnih.gov |
| Deprotonation KR | Racemic N-Heterocycles | n-BuLi / (-)-Sparteine | Enantioselective deprotonation by a chiral base complex. |
Classical Resolution Methods
Classical resolution remains a fundamental and widely practiced technique for separating enantiomers on a large scale. The method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. organic-chemistry.org Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. magtech.com.cn
For a racemic mixture of 2-Azetidin-2-yl-ethanol, which is basic due to the nitrogen atom, a chiral acid can be used as the resolving agent. organic-chemistry.org Common chiral acids used for the resolution of racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. organic-chemistry.org
The process involves dissolving the racemic azetidine and the chiral acid in a suitable solvent. The diastereomeric salts will have different solubilities, allowing one to crystallize out of the solution preferentially. After separation by filtration, the optically pure azetidine enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the resolving acid. magtech.com.cn The success of this method often depends on careful selection of the resolving agent and the crystallization solvent. organic-chemistry.org
Chemical Transformations of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities of its strained four-membered azetidine ring and its primary alcohol side chain. The nucleophilic nitrogen atom within the azetidine ring and the hydroxyl group of the ethanol moiety serve as the primary sites for chemical transformations and derivatization.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Advanced NMR Spectroscopic Analysis for Stereochemistry and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (R)-2-Azetidin-2-yl-ethanol, providing insights into its constitution, stereochemistry, and conformational dynamics. Both ¹H and ¹³C NMR are utilized to create a complete picture of the molecule's atomic arrangement.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet, influenced by the adjacent chiral center. The proton on the chiral carbon (C2) would also present a characteristic multiplet. The protons on the azetidine (B1206935) ring at positions 3 and 4 would exhibit complex splitting patterns due to both geminal and vicinal coupling. The N-H proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. For a related compound, L-Azetidine-2-carboxylic acid, the protons on the azetidine ring have been reported to show complex multiplets, which is a characteristic feature of such strained ring systems. Due to restricted rotation in the amide group of some azetidine derivatives, chemical shifts can indicate molecular asymmetry, with separate signals observed for protons that would otherwise be equivalent researchgate.net.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are anticipated, corresponding to the four carbon atoms in different chemical environments. The carbon of the hydroxymethyl group (-CH₂OH) would resonate in the typical range for an alcohol, generally between 50-65 ppm libretexts.org. The chiral carbon (C2) would appear at a distinct chemical shift, influenced by the nitrogen and the hydroxymethyl group. The two methylene (B1212753) carbons of the azetidine ring (C3 and C4) would also have characteristic chemical shifts. For ethanol (B145695), the carbon attached to the hydroxyl group appears at a higher chemical shift (around 60 ppm) due to the electronegativity of the oxygen atom libretexts.org. Similar trends are expected for this compound. In some azetidine derivatives, ¹³C NMR spectra have shown distinct signals for each carbon, allowing for unambiguous assignment ajchem-a.com.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH (C2) | Multiplet | 50-60 |
| -CH₂ (C3) | Multiplet | 20-30 |
| -CH₂ (C4) | Multiplet | 40-50 |
| -CH₂OH | Multiplet | 60-70 |
| -NH | Broad Singlet | - |
| -OH | Broad Singlet | - |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₄H₉NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight, which is 87.12 g/mol nih.gov.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For an alcohol, the molecular ion peak may be small or absent, with common fragmentation including the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule ajchem-a.com. For an amine, the molecular ion peak is typically an odd number, and alpha-cleavage is a dominant fragmentation pathway ajchem-a.com. Given the structure of this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the azetidine ring, and other fragmentations typical for small cyclic amines and primary alcohols. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 87 | [C₄H₉NO]⁺ (Molecular Ion) |
| 70 | [M - OH]⁺ |
| 56 | [M - CH₂OH]⁺ |
| 44 | [C₂H₆N]⁺ |
| 31 | [CH₂OH]⁺ |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers mdpi.comnih.gov. For this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), cyclodextrins, or macrocyclic glycopeptides, would be selected nih.govresearchgate.net. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The retention times of the (R)- and (S)-enantiomers would be different, allowing for their quantification and the determination of the enantiomeric excess of the (R)-enantiomer. For some aziridines, amylose-based HPLC chiral stationary phases have shown good selectivity researchgate.net.
Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds nih.gov. This compound may require derivatization to increase its volatility and improve its chromatographic properties. Common derivatizing agents include acylating agents. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative nih.govgcms.cz. The two enantiomers will exhibit different retention times, enabling the calculation of the enantiomeric excess. For some cyclic secondary amino acids, chiral GC-MS has been successfully used for their separation researchgate.net.
Interactive Data Table: Representative Chiral Chromatography Conditions
| Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV |
| GC | Cyclodextrin-based (e.g., Chirasil-DEX) | Hydrogen or Helium | FID or MS |
Note: The specific conditions would need to be optimized for the separation of this compound.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. To perform this analysis, a suitable single crystal of this compound or a derivative is required. While obtaining a suitable crystal of the parent alcohol might be challenging, forming a salt with a chiral acid or a derivative with a heavy atom can facilitate crystallization and the determination of the absolute stereochemistry.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, which reveals the precise positions of all atoms in the molecule. For chiral molecules, anomalous dispersion is used to determine the absolute configuration. Although direct X-ray crystallographic data for this compound was not found, studies on related azetidine derivatives show that the four-membered ring typically adopts a puckered conformation to alleviate angle strain evitachem.com. This puckering would place the hydroxymethyl group in a pseudo-equatorial orientation to minimize steric hindrance evitachem.com. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The N-H stretching vibration of the secondary amine in the azetidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations for the CH₂ groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration would give a strong absorption in the 1000-1200 cm⁻¹ region. For azetidinone derivatives, characteristic carbonyl group absorptions are observed in the IR spectra nih.govsciencescholar.us. For ethanol, a very broad, strong band for the O-H stretch is a key feature sigmaaldrich.com.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-N stretching vibrations of the azetidine ring would be expected to give rise to characteristic Raman signals. While less commonly used for routine functional group analysis than IR, it can be a powerful tool for conformational studies.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3600 | O-H (alcohol) | Stretching (broad) |
| 3300-3500 | N-H (amine) | Stretching |
| 2850-3000 | C-H (alkane) | Stretching |
| 1000-1200 | C-O (alcohol) | Stretching |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₄H₉NO, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition is crucial for confirming the purity and stoichiometry of a synthesized sample mdpi.com. This is typically done using a CHN analyzer, where the sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₄H₉NO)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 4 | 48.04 | 55.14% |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 10.43% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 16.08% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 18.36% |
| Total | 87.14 | 100.00% |
Note: The molecular weight used for percentage calculation is the sum of the atomic weights of the constituent atoms.
Applications of R 2 Azetidin 2 Yl Ethanol As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Advanced Chiral Intermediates
(R)-2-Azetidin-2-yl-ethanol is a valuable starting material for the synthesis of other highly functionalized chiral intermediates. The primary alcohol of the 2-hydroxyethyl side chain serves as a versatile functional handle that can be readily modified. A key transformation is the oxidation of the hydroxymethyl group to furnish the corresponding aldehyde or the highly valuable (R)-azetidine-2-carboxylic acid evitachem.com. This carboxylic acid is a non-proteinogenic amino acid that is widely used in peptide synthesis and as a precursor for more complex chiral structures.
The ability to transform the ethanol (B145695) moiety allows chemists to access a variety of derivatives while retaining the crucial stereochemical information at the C2 position of the azetidine (B1206935) ring. This makes the parent compound a gateway to a family of related chiral building blocks.
Table 1: Synthetic Transformations of the 2-Hydroxyethyl Group
| Starting Compound | Reagents/Conditions | Product | Application of Product |
|---|---|---|---|
| This compound | Oxidation (e.g., PCC, Swern) | (R)-Azetidin-2-yl-acetaldehyde | Aldehyde for C-C bond formation |
| This compound | Strong Oxidation (e.g., KMnO4) | (R)-Azetidine-2-yl-acetic acid | Intermediate for amides, esters |
Incorporation into Natural Product Analogs and Derivatives
The azetidine ring is a structural motif found in a range of natural products, many of which exhibit significant biological activity researchgate.netnih.govu-tokyo.ac.jp. The synthesis of these natural products, or their analogs for structure-activity relationship (SAR) studies, requires access to enantiomerically pure building blocks. This compound provides a readily available source of the chiral azetidine core.
While direct incorporation of the intact ethanol derivative might be less common, its conversion to intermediates like (R)-azetidine-2-carboxylic acid facilitates its integration into peptide-based natural products or polyketide structures through standard coupling methodologies. The presence of the strained four-membered ring can impart unique conformational constraints on the final molecule, potentially influencing its biological target affinity and metabolic stability.
Use in the Construction of Structurally Diverse Nitrogen Heterocycles
The inherent ring strain of the azetidine core makes it an excellent precursor for the synthesis of other, often larger, nitrogen-containing heterocycles through ring-expansion reactions researchgate.netnih.gov. The development of methods to synthesize diverse N-heterocycles is of great interest in medicinal chemistry and materials science mdpi.comorganic-chemistry.org.
For instance, azetidines can undergo rearrangements or ring-opening followed by recyclization to form five-membered rings like pyrrolidines or six-membered rings like piperidines researchgate.net. Furthermore, the azetidine ring can participate in cycloaddition reactions, serving as a scaffold to build fused polycyclic systems nih.gov. The functional group at the C2 position of this compound can be used to direct these transformations or to be carried through into the final, more complex heterocyclic product.
Development of Novel Chiral Ligands for Asymmetric Catalysis
The 1,2-amino alcohol structure embedded within this compound is a privileged motif for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction.
Derivatives of azetidin-2-yl-alcohols have proven to be effective ligands for a variety of metal-catalyzed asymmetric reactions. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a structurally related compound, has been successfully used as a chiral catalyst for the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity researcher.life. The rigidity of the azetidine ring provides a well-defined stereochemical environment, which is crucial for effective enantiocontrol. The hydroxyl and amine groups of this compound provide two coordination points for metal binding, making it an excellent candidate for further development into novel, highly effective chiral ligands.
Table 2: Examples of Azetidine-Based Ligands in Asymmetric Synthesis
| Ligand Structure Type | Reaction Type | Metal | Enantiomeric Excess (ee) |
|---|---|---|---|
| N-Ferrocenylmethyl azetidin-2-yl(diphenyl)methanol | Ethylation of aldehydes | Zn | Up to 98.4% |
Contribution to Stereochemically Defined Synthetic Pathways
The primary contribution of this compound to organic synthesis is its role in establishing stereochemical control. By starting a synthesis with an enantiomerically pure building block, chemists can construct complex molecules with multiple stereocenters in a predictable manner rsc.org. This approach, often called the "chiral pool" method, is a cornerstone of modern asymmetric synthesis.
The azetidine ring is relatively rigid, which helps to control the stereoselectivity of reactions on the ring or on adjacent functional groups rsc.org. The use of this compound allows for the introduction of a specific (R) stereocenter at a defined position. Subsequent transformations can then be designed to build upon this initial stereochemical information, leading to a single desired stereoisomer of the final product. This level of control is critical in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect.
Future Directions in the Research of R 2 Azetidin 2 Yl Ethanol
Development of More Sustainable and Green Synthetic Routes
The demand for greener and more sustainable chemical processes is a major driver in modern synthetic chemistry. Future research on (R)-2-Azetidin-2-yl-ethanol will likely prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A promising area is the advancement of biocatalytic methods. Recently, engineered "carbene transferase" enzymes, evolved from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to form chiral azetidines. nih.govacs.orgresearchgate.net This enzymatic approach demonstrates exceptional stereocontrol (99:1 er) and overcomes challenges associated with traditional chemical catalysts, such as competing side reactions like cheletropic extrusion. nih.govchemrxiv.org The ability of these biocatalysts to control the fate of highly reactive aziridinium (B1262131) ylide intermediates represents a significant breakthrough that cannot be replicated by other catalyst classes. nih.govresearchgate.net Further evolution and application of such enzymes could lead to highly efficient and sustainable pathways to this compound and its derivatives from readily available precursors. chemrxiv.orgchemrxiv.org
Another green approach involves leveraging photocatalysis. For instance, visible-light-promoted aza-Paterno-Büchi reactions using an Iridium(III) photocatalyst have been developed for azetidine (B1206935) synthesis. rsc.org Similarly, photo-induced copper catalysis enables the construction of azetidines from aliphatic amines and alkynes. nih.gov Exploring these light-driven methods could provide energy-efficient and atom-economical routes. Additionally, novel eco-friendly methods, such as synthesis via sonication or stirring in the presence of molecular sieves, have shown success in producing 2-azetidinone analogs with high yields and significantly reduced reaction times compared to conventional methods. tandfonline.com
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Biocatalysis | Use of engineered enzymes (e.g., cytochrome P450 variants). nih.govchemrxiv.org | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. |
| Photocatalysis | Utilization of visible light and photocatalysts (e.g., Ir(III), Copper). rsc.orgnih.gov | Energy efficiency, novel reactivity, atom economy. |
| Green Chemistry | Methods like sonication and use of molecular sieves. tandfonline.com | Reduced reaction times, improved yields, avoidance of harsh reagents. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.orgresearchwithrutgers.com This unique reactivity profile presents fertile ground for discovering new chemical transformations.
Future research will likely focus on developing novel methods for the functionalization of the azetidine ring. The α-lithiation of N-substituted azetidines, followed by trapping with electrophiles, has been established as a powerful tool for introducing substituents at the C2 position. nih.govmdpi.com Studies have revealed the complex dynamics of these lithiated intermediates, including their configurational instability, which can be harnessed to achieve highly stereoselective outcomes. nih.govmdpi.com Further investigation into the "dynamic control of reactivity" of such organolithium species could unlock new asymmetric functionalization strategies for precursors of this compound. nih.gov
Ring-expansion reactions are another area of growing interest. Aziridines can be converted to azetidines, and azetidines themselves can serve as precursors for larger N-heterocycles like pyrrolidines and piperidines through thermal isomerisation or other rearrangement reactions. researchgate.netbham.ac.uk Exploring the scope and mechanism of these strain-release-driven transformations will provide access to a wider range of heterocyclic structures from a common azetidine core. Furthermore, developing new cycloaddition reactions, such as the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, will continue to provide novel entries to the azetidine scaffold. rsc.org
Expansion of Its Utility in Emerging Fields of Organic Synthesis
The azetidine motif is increasingly recognized as a "privileged" structure in medicinal chemistry. rsc.org Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic properties, and provide novel chemical space for scaffold hopping. chemrxiv.orgnih.gov At least seven FDA-approved drugs contain an azetidine ring. Future work will undoubtedly expand the application of this compound as a key building block in the synthesis of complex, biologically active molecules.
Its utility is expected to grow in areas beyond traditional medicinal chemistry. The rigid, chiral scaffold of azetidine derivatives makes them attractive candidates for the development of new organocatalysts and chiral ligands for asymmetric synthesis. rsc.org The defined spatial arrangement of substituents on the four-membered ring can create a unique chiral environment for inducing stereoselectivity in chemical reactions.
The development of diverse libraries of azetidine-based scaffolds for high-throughput screening is another emerging direction. nih.gov By creating collections of compounds "pre-optimized" for specific requirements, such as those for central nervous system (CNS) drug discovery, researchers can accelerate the identification of new lead compounds. nih.gov The synthesis of functionalized azetidines, such as those bearing boropinacolates or sulfonyl fluorides, provides valuable building blocks for drug discovery platforms like PROTACs (Proteolysis Targeting Chimeras). chemrxiv.org
| Application Area | Rationale for Using this compound |
| Medicinal Chemistry | Acts as a bioisostere for larger rings, improves metabolic stability and potency. chemrxiv.orgnih.gov |
| Drug Discovery | Provides novel 3D scaffolds for library synthesis and scaffold hopping. nih.govnih.gov |
| Asymmetric Catalysis | The rigid, chiral backbone is ideal for designing new organocatalysts and ligands. rsc.org |
| Materials Science | Can be incorporated into polymers and other materials as a chiral monomer. |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, advanced computational modeling will play a crucial role in rationally designing new compounds with desired properties and in predicting their reactivity.
Quantum chemical methods, such as Density Functional Theory (DFT), are being used to elucidate reaction mechanisms and rationalize observed stereoselectivities. nih.govnih.gov For example, DFT calculations have helped to understand the stability and structure of lithiated azetidine intermediates and have supported proposed mechanisms for biocatalytic azetidine synthesis. nih.govnih.gov These predictive models can guide the experimental design of more efficient and selective reactions.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for designing new therapeutic agents. researchgate.net By modeling the interaction of azetidine derivatives with biological targets like enzymes or receptors, researchers can predict binding affinity and design compounds with enhanced potency and selectivity. researchgate.net This in silico approach significantly reduces the time and cost associated with traditional trial-and-error drug discovery. Recently, computational models have been successfully used to predict the outcome of photocatalyzed reactions to form azetidines, expanding the accessible range of substrates and demonstrating high accuracy when compared with experimental results. mit.edubioquicknews.com This synergy between computational prediction and experimental validation will accelerate the discovery of new azetidine-containing molecules and their applications. mit.edu
Q & A
Basic: What are the most reliable synthetic routes for (R)-2-Azetidin-2-yl-ethanol, and how can enantiomeric purity be optimized during synthesis?
Methodological Answer:
The synthesis of this compound typically involves stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to control stereochemistry during azetidine ring formation .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% enantiomeric excess (ee) .
Key Parameters :- Reaction temperature (optimized at 25–40°C to prevent racemization).
- Solvent polarity (e.g., THF or DMF stabilizes intermediates).
- Monitor purity via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents .
Advanced: How can contradictions in stereochemical assignments between X-ray crystallography and NMR data be resolved?
Methodological Answer:
Discrepancies often arise due to dynamic effects (e.g., solvent interactions or conformational flexibility). To resolve these:
X-ray Crystallography : Provides absolute configuration but requires high-quality single crystals. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
NMR Analysis :
- NOESY/ROESY : Detect through-space interactions to confirm spatial arrangement.
- DP4 Probability Analysis : Computational comparison of experimental vs. calculated / NMR shifts to validate stereochemistry .
Cross-Validation : Compare results with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for additional confirmation .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- HPLC-MS : Quantify degradation products (e.g., ring-opening derivatives) under acidic (pH 2) or basic (pH 10) conditions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .
- Kinetic Studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability testing (40–60°C) .
Advanced: How do in vitro pharmacological assays for this compound correlate with in vivo efficacy, and what factors explain observed discrepancies?
Methodological Answer:
Discrepancies often stem from:
Metabolic Instability : Use LC-MS to identify metabolites (e.g., oxidation at the azetidine ring) and modify the structure with deuterium or fluorine to block metabolic hotspots .
Bioavailability : Measure logP (octanol-water partition coefficient) to optimize membrane permeability. If logP > 3, consider prodrug strategies (e.g., esterification) .
Species-Specific Differences : Compare cytochrome P450 isoform activity (human vs. rodent) using microsomal assays .
Basic: What computational methods are recommended for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target receptors (e.g., GABA_A or NMDA receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like polar surface area (PSA) or topological torsion .
Advanced: How can researchers address ethical and data-sharing challenges when publishing contradictory findings on this compound’s toxicity?
Methodological Answer:
- Data Transparency : Deposit raw data (e.g., NMR spectra, toxicity assays) in repositories like Zenodo or Figshare under CC-BY licenses .
- Ethical Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and disclose conflicts of interest in compliance with journal guidelines (e.g., Reviews in Analytical Chemistry) .
- Contradiction Resolution : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting studies and identify methodological biases .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
- Design of Experiments (DoE) : Optimize parameters (catalyst loading, stirring rate) using response surface methodology (RSM) .
- Quality Control : Enforce strict specifications for starting materials (e.g., ≤0.5% impurities via GC-FID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
